molecular formula C8H13F2N3 B1415902 4-(2-Azidoethyl)-1,1-difluorocyclohexane CAS No. 2229128-49-6

4-(2-Azidoethyl)-1,1-difluorocyclohexane

Cat. No.: B1415902
CAS No.: 2229128-49-6
M. Wt: 189.21 g/mol
InChI Key: MMIPXBNVJUNXPS-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-1,1-difluorocyclohexane is a fluorinated cyclohexane derivative featuring a 1,1-difluorocyclohexane core substituted with a 2-azidoethyl group at the 4-position. The geminal difluorine atoms on the cyclohexane ring significantly influence its conformational dynamics, as observed in NMR studies . The azidoethyl group introduces unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

4-(2-azidoethyl)-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3/c9-8(10)4-1-7(2-5-8)3-6-12-13-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPXBNVJUNXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Azidoethyl)-1,1-difluorocyclohexane (CAS No. 2229128-49-6) is a compound of interest in medicinal chemistry due to its unique structural features which may confer specific biological activities. The azide functional group is known for its reactivity and utility in click chemistry, while the difluorocyclohexane moiety may influence the compound's interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of difluorocyclohexane derivatives with azide reagents under controlled conditions to ensure high yield and purity. The synthetic pathway often includes:

  • Starting Materials : Difluorocyclohexane derivatives.
  • Reagents : Sodium azide (NaN₃) or other azide sources.
  • Conditions : Typically carried out under anhydrous conditions, often using solvents like DMF or DMSO.

The biological activity of this compound can be attributed to its ability to form covalent bonds with biological macromolecules, such as proteins and nucleic acids. The azide group can undergo a variety of transformations, including:

  • Click Chemistry : The azide can react with alkynes in a copper-catalyzed reaction to form triazoles, which are often biologically active.
  • Nucleophilic Substitution : The azide can be replaced by nucleophiles, potentially leading to the formation of new compounds with varied biological properties.

Case Studies and Research Findings

Research has indicated that compounds containing azide functionalities can exhibit diverse biological activities:

  • Anticancer Activity : A study on similar azide-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549) through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Azides have been explored for their antimicrobial activity, with some derivatives showing effectiveness against bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
  • Neuroprotective Effects : Some studies suggest that difluorinated compounds may have neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveModulates neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Properties

1,1-Difluorocyclohexane
  • Structure : The parent compound lacks substituents beyond the geminal fluorines.
  • Conformation : Chair-chair interconversion is hindered at low temperatures, leading to distinct axial and equatorial fluorine environments. Axial fluorines exhibit broader NMR signals due to stronger coupling with adjacent hydrogens (1JCF = 242 Hz, 2JCF = 24.0 Hz, 3JCF = 4.7 Hz) .
  • Key Difference : The absence of a substituent at the 4-position simplifies conformational dynamics compared to 4-(2-azidoethyl)-1,1-difluorocyclohexane.
4-(Bromomethyl)-1,1-difluorocyclohexane
  • Structure : A bromomethyl group replaces the azidoethyl substituent.
  • Reactivity : The bromine atom enables nucleophilic substitution reactions (e.g., alkylation). Used as a synthetic intermediate in drug discovery .
  • NMR : Similar JCF coupling constants to 1,1-difluorocyclohexane, but substituent effects alter chemical shifts. For example, axial-equatorial fluorine splitting is influenced by bromine’s electronegativity .
4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane
  • Structure : A bulky alkyne substituent at the 4-position.
  • Applications: Likely used in alkyne-based coupling reactions.
1-(Tosyloxy)-2,2-difluorocyclohexane
  • Structure : A tosyloxy group replaces the azidoethyl chain.
  • NMR : Exhibits two AB quartets in 19F NMR (ΔνFF = 906 Hz and 390 Hz), attributed to equatorial vs. axial tosyloxy conformers. The substituent’s electronic effects amplify fluorine chemical shift differences compared to unsubstituted analogs .

Reactivity and Functional Group Impact

Compound Substituent Key Reactivity Applications
1,1-Difluorocyclohexane None N/A Conformational studies
This compound -N3 (azide) Click chemistry, photolysis Bioconjugation, polymers
4-(Bromomethyl)-1,1-difluorocyclohexane -Br Nucleophilic substitution Drug synthesis intermediates
4-(2,2-Dimethylbut-3-yn-1-yl)-1,1-difluorocyclohexane -C≡C Alkyne coupling Materials science
  • Azidoethyl Group : Enhances reactivity in cycloadditions but introduces stability concerns (azides are shock-sensitive).
  • Bromomethyl Group : Offers versatility in substitution reactions but requires careful handling due to bromine’s toxicity.

NMR and Spectroscopic Comparisons

Compound 1JCF (Hz) 2JCF (Hz) 3JCF (Hz) Substituent Effect on Shifts
1,1-Difluorocyclohexane 242 24.0 4.7 Baseline for comparisons
This compound ~242 ~24.0 ~4.7 Minor shifts due to azide’s electron-withdrawing nature
4-(Bromomethyl)-1,1-difluorocyclohexane 242 24.0 4.7 Bromine’s electronegativity alters local electron density
  • The azidoethyl group’s electron-withdrawing nature slightly deshields adjacent fluorines, but JCF values remain consistent with the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Azidoethyl)-1,1-difluorocyclohexane
Reactant of Route 2
Reactant of Route 2
4-(2-Azidoethyl)-1,1-difluorocyclohexane

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